molecular formula C5H12ClF2NO2 B13457052 5-Amino-4,4-difluoropentane-1,2-diolhydrochloride

5-Amino-4,4-difluoropentane-1,2-diolhydrochloride

Cat. No.: B13457052
M. Wt: 191.60 g/mol
InChI Key: ROEFPHIGZXGDSC-UHFFFAOYSA-N
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Description

5-amino-4,4-difluoropentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H11F2NO2·HCl It is a derivative of pentane, featuring amino and diol functional groups along with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable pentane derivative, followed by the introduction of amino and diol groups through a series of chemical reactions. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-4,4-difluoropentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

5-amino-4,4-difluoropentane-1,2-diol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2,2-difluoropentane-1,4-diol hydrochloride
  • 5-amino-3,3-difluoropentane-1,2-diol hydrochloride

Uniqueness

5-amino-4,4-difluoropentane-1,2-diol hydrochloride is unique due to the specific positioning of its functional groups and fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H12ClF2NO2

Molecular Weight

191.60 g/mol

IUPAC Name

5-amino-4,4-difluoropentane-1,2-diol;hydrochloride

InChI

InChI=1S/C5H11F2NO2.ClH/c6-5(7,3-8)1-4(10)2-9;/h4,9-10H,1-3,8H2;1H

InChI Key

ROEFPHIGZXGDSC-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)C(CN)(F)F.Cl

Origin of Product

United States

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